N-(2-methoxyethyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
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Description
N-(2-methoxyethyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Receptor Binding
Research on closely related compounds has focused on their interactions with specific receptors. For instance, studies on pyrazole derivatives as cannabinoid receptor antagonists provide insights into the conformational analysis, molecular interaction, and development of pharmacophore models for receptor ligands. These findings are crucial for understanding how similar compounds could interact with the CB1 cannabinoid receptor and potentially serve as antagonists or inverse agonists, depending on their structure-activity relationships (Shim et al., 2002).
Synthesis and Characterization
The synthesis and characterization of new derivatives, such as 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, have been explored for their in vitro cytotoxic activity against certain cancer cell lines. These studies highlight the methods for synthesizing novel compounds and evaluating their potential therapeutic applications (Ashraf S. Hassan et al., 2014).
Antimycobacterial Activity
Compounds with pyrazine and oxadiazole moieties have been tested for their antimycobacterial activity against Mycobacterium tuberculosis. The research suggests that the structural modification of pyrazinecarboxylic acids can lead to compounds with potent antimycobacterial properties, highlighting the potential of similar structures in treating tuberculosis (M. Gezginci et al., 1998).
properties
IUPAC Name |
N-(2-methoxyethyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-24-8-6-19-16(23)22-7-2-3-12(11-22)9-14-20-15(21-25-14)13-10-17-4-5-18-13/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHHEUVEYUYMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.